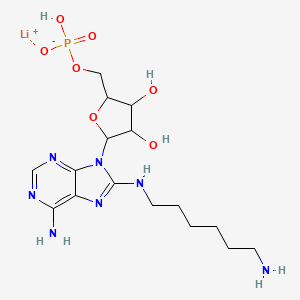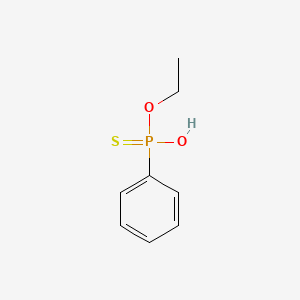
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-(2,3-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
- 1-Propanol, 3-(dimethylamino)-
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique combination of functional groups allows for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H18ClNO3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H |
Clave InChI |
HGKFCHWTGSFUIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(CCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)





![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
